molecular formula C7H5Cl2NO B1320830 2-Chloro-6-methylnicotinoyl chloride CAS No. 39853-81-1

2-Chloro-6-methylnicotinoyl chloride

Cat. No.: B1320830
CAS No.: 39853-81-1
M. Wt: 190.02 g/mol
InChI Key: ZDWXDEDBIUIQMY-UHFFFAOYSA-N
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Description

2-Chloro-6-methylnicotinoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.029 . It falls under the category of carbonyl chlorides . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, five hydrogen atoms, two chlorine atoms, and one nitrogen and oxygen atom each . For a detailed structural analysis, techniques such as 3D electron diffraction (3D ED) or Micro electron diffraction (MicroED) can be used .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 190.029 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Chemical Reactions and Mechanisms :

    • Lisowski et al. (2010) explored the isomerization of neopentyl chloride and neopentyl bromide. They proposed a mechanism involving the interchange of a methyl group and the chlorine atom to yield 2-chloro-2-methylbutane, subsequently eliminating hydrogen chloride to give the observed products. This study helps in understanding the fundamental chemical processes involving compounds like 2-Chloro-6-methylnicotinoyl chloride (Lisowski et al., 2010).
  • Synthesis of Complex Compounds :

    • Frøseth et al. (2003) discussed the synthesis and characterization of palladium(II) complexes with novel chelating iminocarbene ligand, showcasing the applications of chloro-containing compounds in complex synthesis (Frøseth et al., 2003).
    • Valés et al. (2002) reported the synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones using 2-chloronicotinoyl chloride, emphasizing its role in the creation of novel heterocyclic compounds (Valés et al., 2002).
  • Environmental Implications :

    • Lau et al. (2016) investigated the roles of overlooked chlorine species in the chlorination of (chloro)phenols, which is relevant for understanding the environmental impact of chloro-containing compounds like this compound (Lau et al., 2016).
  • Pharmaceutical Synthesis :

    • Janeba et al. (2003) reported efficient syntheses of the clinical agent cladribine from 2'-deoxyguanosine, highlighting the importance of chloro-containing compounds in pharmaceutical synthesis (Janeba et al., 2003).
  • Industrial Applications :

    • Yandrapu and Kanidarapu (2021) presented a process design for energy-efficient, economically feasible, and environmentally safe methyl chloride production. This highlights the industrial significance of chloro-containing compounds, including this compound (Yandrapu & Kanidarapu, 2021).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it may interact with proteins or enzymes, altering their function or activity

Biochemical Pathways

As a compound used in proteomics research , it may influence various biochemical pathways depending on the proteins or enzymes it interacts with

Result of Action

Given its use in proteomics research , it may have diverse effects depending on the proteins or enzymes it interacts with

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methylnicotinoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with chloride channels and transporters, which are crucial for maintaining cellular ion balance . These interactions often involve binding to specific sites on the proteins, leading to changes in their conformation and activity. The compound’s role in these interactions highlights its importance in biochemical research and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of chloride channels, which play a vital role in maintaining the cell’s electrochemical gradient . This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions. Additionally, the compound’s impact on gene expression can result in altered protein synthesis, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition or activation of specific enzymes. For instance, it can inhibit certain chloride channels, leading to changes in ion transport and cellular homeostasis . Additionally, the compound can bind to DNA or RNA, affecting gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its efficacy . Long-term exposure to the compound can result in alterations in cellular function, including changes in cell proliferation and apoptosis. These temporal effects are critical for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and overall health . For instance, high doses of the compound can cause toxicity, leading to adverse effects such as organ damage or altered metabolic function. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can affect the glycolytic pathway, leading to changes in glucose metabolism and energy production. Additionally, its interactions with other metabolic pathways can result in altered cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into the cell via chloride channels or other transporters, influencing its overall distribution and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic function. Understanding its subcellular localization helps elucidate the compound’s overall impact on cellular processes.

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWXDEDBIUIQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611861
Record name 2-Chloro-6-methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39853-81-1
Record name 2-Chloro-6-methylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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